1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one
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Overview
Description
1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidin-2-one ring substituted with a hydroxyiminoethyl group on the phenyl ring. The molecular formula of this compound is C13H16N2O2, and it has a molecular weight of 232.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one typically involves the reaction of 4-(1-nitrosoethyl)phenylpiperidin-2-one with appropriate reagents under controlled conditions. One common method involves the use of nitroso compounds and piperidine derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-purity starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted piperidin-2-one derivatives .
Scientific Research Applications
1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Nitrosoethyl)phenylpiperidin-2-one
- 4-(1-Hydroxyiminoethyl)phenylpiperidine
- 1-(4-Aminoethyl)phenylpiperidin-2-one
Uniqueness: 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is unique due to its specific substitution pattern and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in scientific research .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3/b14-10+ |
InChI Key |
QNRVQALPKDWRHR-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2CCCCC2=O |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O |
Origin of Product |
United States |
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